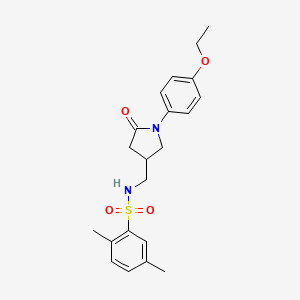

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-27-19-9-7-18(8-10-19)23-14-17(12-21(23)24)13-22-28(25,26)20-11-15(2)5-6-16(20)3/h5-11,17,22H,4,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXKYTWDGHONNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidinone intermediate, which can be synthesized through the reaction of 4-ethoxybenzaldehyde with an appropriate amine under acidic conditions to form an imine, followed by cyclization to yield the pyrrolidinone ring. This intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethoxyphenyl group can be oxidized to form quinones.

Reduction: The pyrrolidinone ring can be reduced to form the corresponding pyrrolidine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate (CAN) is commonly used for the oxidation of the ethoxyphenyl group.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the pyrrolidinone ring.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the sulfonamide group.

Major Products Formed

Oxidation: Quinones derived from the ethoxyphenyl group.

Reduction: Pyrrolidine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core functional groups (e.g., sulfonamide vs. benzamide) and substituent variations (e.g., alkoxy group length, aryl substitutions). Below is a comparative analysis:

Table 1: Structural Comparison of Key Compounds

Key Observations:

Core Structure Differences: The target compound’s pyrrolidinone-sulfonamide hybrid contrasts with the benzamide or ether cores of analogs. The 5-oxopyrrolidin-3-yl group introduces a rigid, polar scaffold absent in analogs, which may influence solubility or metabolic stability.

Substituent Effects: Alkoxy Chain Length: The 4-ethoxyphenyl group in the target compound balances lipophilicity between shorter (methoxy) and longer (propoxy) analogs. Ethoxy groups may enhance membrane permeability compared to methoxy but reduce it compared to propoxy .

Functional Group Implications: Sulfonamide vs. Benzamide: Sulfonamides are known for their protease inhibition and antimicrobial activity, while benzamides are common in kinase inhibitors. This distinction suggests divergent therapeutic or agrochemical applications .

Research Findings and Methodological Considerations

- Structural Characterization: Tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for graphical representation) are critical in resolving the compound’s 3D structure, particularly its pyrrolidinone conformation and sulfonamide geometry .

Actividad Biológica

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C19H24N2O4S

- Molecular Weight : 372.47 g/mol

- CAS Number : 954594-88-8

The compound is believed to exert its biological effects through the following mechanisms:

- Enzyme Inhibition : Similar sulfonamide compounds have been shown to inhibit various enzymes, including carbonic anhydrase and certain proteases. This inhibition can lead to anti-inflammatory and analgesic effects.

- Receptor Interaction : The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and pain perception.

- Cellular Pathways : It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

Analgesic and Anti-inflammatory Effects

The compound has shown promise in reducing pain and inflammation in animal models. It appears to act on the central nervous system (CNS) by modulating pain pathways.

Anticancer Potential

Preliminary studies suggest that it may inhibit the growth of cancer cells in vitro by inducing apoptosis. Further research is required to elucidate the specific pathways involved.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antibacterial activity against E. coli and Staphylococcus aureus; showed significant inhibition at low concentrations. |

| Study 2 | Evaluated analgesic effects in a rat model; results indicated a reduction in pain response comparable to standard analgesics. |

| Study 3 | Assessed anticancer activity on breast cancer cell lines; demonstrated a dose-dependent decrease in cell viability. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability with a moderate half-life. Metabolism primarily occurs in the liver, involving cytochrome P450 enzymes.

Q & A

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- Methodology :

- Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands for datasets with overlapping reflections. Compare R values (<0.05) to validate models .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. RMSD <0.5 Å between experimental and computed structures confirms accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.